Barbadin

Description

Properties

IUPAC Name |

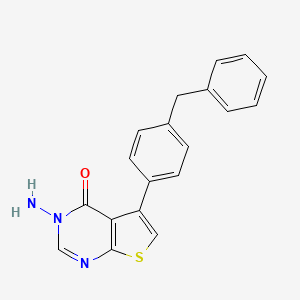

3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXPCSXEQQADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601165986 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356568-70-2 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Barbadin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbadin is a novel small molecule inhibitor that has emerged as a critical tool for dissecting the intricate signaling pathways of G protein-coupled receptors (GPCRs). Its unique mechanism of action, the selective disruption of the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex, provides a means to uncouple GPCR endocytosis from initial β-arrestin recruitment. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its effects on cellular processes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Introduction to this compound and its Primary Target

This compound was identified through virtual screening and subsequent cell-based assays as a selective inhibitor of the protein-protein interaction between β-arrestin and β2-adaptin. This interaction is a pivotal step in the clathrin-mediated endocytosis of many GPCRs. Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. β-arrestin, in turn, acts as an adaptor, linking the receptor to the AP2 complex and clathrin, thereby initiating the formation of clathrin-coated pits and subsequent receptor internalization.

This compound's significance lies in its ability to specifically block the β-arrestin/AP2 interaction without preventing the initial binding of β-arrestin to the activated GPCR. This allows researchers to investigate the distinct roles of β-arrestin in signaling at the plasma membrane versus its functions in endosomal signaling and receptor trafficking.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the β-arrestin/β2-adaptin interaction . This selective inhibition has been demonstrated for both β-arrestin1 and β-arrestin2 isoforms. Consequently, this compound effectively blocks the agonist-promoted endocytosis of a variety of GPCRs that utilize this pathway for internalization.

Notably, this compound's action is specific. It does not interfere with:

-

β-arrestin-independent endocytosis , such as that of the transferrin receptor.

-

AP2-independent receptor internalization , exemplified by the endothelin-A receptor.

-

The initial recruitment of β-arrestin to the activated GPCR at the plasma membrane .

This specificity makes this compound a precise tool for studying the consequences of inhibiting β-arrestin-mediated endocytosis.

Downstream Signaling Consequences

By inhibiting the formation of the β-arrestin/AP2 complex and subsequent endocytosis, this compound profoundly impacts downstream signaling pathways.

Inhibition of ERK1/2 Activation

For certain GPCRs, such as the V2 vasopressin receptor (V2R), β-arrestin serves as a scaffold for the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway from endosomal compartments. This compound has been shown to completely block V2R-stimulated ERK1/2 activation, indicating that this signaling event is dependent on the formation of the β-arrestin/AP2 complex and/or endocytosis.

Modulation of cAMP Accumulation

This compound has also been observed to blunt the accumulation of cyclic adenosine monophosphate (cAMP) stimulated by agonists for receptors like the V2R and the β2-adrenergic receptor (β2AR). This suggests that the β-arrestin/AP2-dependent processes are involved in the full scope of G protein-dependent signaling, potentially through mechanisms related to receptor desensitization and resensitization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Value | Target Protein/Process | Receptor Context | Reference |

| IC50 | 19.1 µM | β-arrestin1/β2-adaptin interaction | V2R | |

| IC50 | 15.6 µM | β-arrestin2/β2-adaptin interaction | V2R | |

| Inhibitory Concentration | 50 µM | ERK1/2 Phosphorylation (complete block) | V2R | |

| Inhibitory Concentration | 50 µM | cAMP Accumulation (blunting) | V2R, β2AR | |

| Inhibitory Concentration | 100 µM | GPCR Endocytosis | V2R, β2AR, AT1R |

Table 1: Inhibitory Potency of this compound

| Experimental Condition | This compound Concentration | Agonist | Agonist Concentration | Cell Line | Reference |

| BRET Assay | 100 µM | AVP (for V2R) | 100 nM | HEK293T | |

| BRET Assay | 100 µM | Isoproterenol (for β2AR) | 10 µM | HEK293T | |

| BRET Assay | 100 µM | Angiotensin II (for AT1R) | 100 nM | HEK293T | |

| Co-immunoprecipitation | 50 µM | AVP (for V2R) | 1 µM | HEK293SL | |

| ERK1/2 Phosphorylation | 50 µM | AVP (for V2R) | 100 nM | HEK293T | |

| cAMP Accumulation | 50 µM | AVP (for V2R) | 100 nM | HEK293T | |

| cAMP Accumulation | 50 µM | Isoproterenol (for β2AR) | 10 µM | HEK293T |

Table 2: Experimental Concentrations Used in Key Studies

Experimental Protocols

Detailed methodologies for the key experiments that have defined this compound's mechanism of action are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/β2-adaptin Interaction

This assay directly measures the proximity between β-arrestin and β2-adaptin in living cells.

-

Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding for β-arrestin1/2 fused to Renilla luciferase (Rluc) and β2-adaptin fused to a yellow fluorescent protein (YFP), along with the desired GPCR (e.g., V2R).

-

Cell Plating: Transfected cells are plated in 96-well white opaque microplates.

-

Compound Incubation: Cells are pre-incubated with this compound (e.g., 100 µM) or vehicle (DMSO) for 30 minutes at 37°C.

-

Agonist Stimulation: The respective GPCR agonist (e.g., 100 nM Arginine Vasopressin for V2R) is added to the wells.

-

BRET Measurement: The Rluc substrate, coelenterazine h, is added, and light emissions are measured at wavelengths corresponding to Rluc (485 nm) and YFP (530 nm) using a microplate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio upon agonist stimulation indicates interaction between β-arrestin-Rluc and β2-adaptin-YFP. The inhibitory effect of this compound is quantified by the reduction in the agonist-induced BRET signal.

Co-immunoprecipitation (Co-IP) of Endogenous AP2 with Flag-β-arrestin

This biochemical assay validates the interaction between β-arrestin and the AP2 complex in a more native cellular environment.

-

Cell Culture and Transfection: HEK293SL cells stably expressing the V2R are transfected with a plasmid encoding Flag-tagged β-arrestin2.

-

Compound Treatment and Stimulation: Cells are pre-treated with this compound (e.g., 50 µM) or DMSO for 20 minutes, followed by stimulation with AVP (1 µM) for short time points (e.g., 2.5 and 5 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing non-denaturing detergents (e.g., 1% NP-40) and protease inhibitors.

-

Immunoprecipitation: The endogenous AP2 complex is immunoprecipitated from the cell lysates using an antibody targeting a subunit of the AP2 complex (e.g., anti-AP1/2) coupled to protein A/G-agarose beads.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The presence of co-immunoprecipitated Flag-β-arrestin2 is detected by Western blotting using an anti-Flag antibody.

GST Pull-Down Assay

This in vitro assay confirms a direct interaction between β-arrestin and β2-adaptin.

-

Protein Expression and Purification: A fragment of β2-adaptin is expressed as a glutathione S-transferase (GST) fusion protein in E. coli and purified on glutathione-Sepharose beads.

-

Cell Lysate Preparation: HEK293T cells are transfected with Flag-β-arrestin1. After 48 hours, cells are lysed.

-

Incubation: The GST-β2-adaptin beads are incubated with the cell lysate containing Flag-β-arrestin1 in the presence of this compound (e.g., 100 µM) or DMSO.

-

Washing: The beads are washed to remove non-specific binders.

-

Elution and Western Blotting: Proteins bound to the beads are eluted, resolved by SDS-PAGE, and the presence of Flag-β-arrestin1 is detected by Western blotting with an anti-Flag antibody.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound action on GPCR endocytosis.

Experimental Workflow for BRET Assay

Caption: Workflow of the BRET assay to measure protein interaction.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's cellular effects.

Conclusion

This compound is a highly specific and valuable pharmacological tool for the study of GPCR biology. Its ability to selectively inhibit the interaction between β-arrestin and the AP2 complex allows for the precise dissection of the roles of β-arrestin-mediated endocytosis in GPCR signaling and regulation. The experimental methodologies outlined in this guide provide a framework for utilizing this compound to further explore the complexities of GPCR function. For researchers and drug development professionals, this compound offers a unique opportunity to investigate novel therapeutic strategies by targeting specific protein-protein interactions within the GPCR signaling network.

Barbadin as a Selective β-arrestin/AP2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is primarily mediated by heterotrimeric G proteins and β-arrestins. β-arrestins not only desensitize G protein signaling but also initiate a distinct wave of signaling and mediate receptor internalization. The interaction between β-arrestin and the clathrin adaptor protein complex 2 (AP2) is a critical step in the clathrin-mediated endocytosis of many GPCRs. Barbadin has emerged as a valuable chemical tool that selectively inhibits the interaction between β-arrestin and the β2-adaptin subunit of AP2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments used to characterize its function.

Introduction to β-arrestin/AP2-Mediated GPCR Internalization

Upon agonist binding, GPCRs undergo a conformational change, leading to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of G protein-mediated signaling. Subsequently, the receptor-β-arrestin complex is targeted to clathrin-coated pits for internalization. This process is initiated by the interaction of β-arrestin with the AP2 complex, a key component of the endocytic machinery. This interaction is crucial for the sequestration of the receptor-β-arrestin complex into the developing clathrin-coated vesicle, which then buds off from the plasma membrane into the cytoplasm.

This compound: A Selective Inhibitor of the β-arrestin/AP2 Interaction

This compound is a small molecule identified through virtual screening and cell-based assays as a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex[1][2].

Mechanism of Action

This compound directly binds to the β2-adaptin subunit of the AP2 complex, preventing its interaction with β-arrestin[3]. Importantly, this compound does not interfere with the initial recruitment of β-arrestin to the activated GPCR[1][4]. This selective inhibition allows for the specific investigation of the consequences of blocking β-arrestin/AP2-dependent endocytosis without affecting the initial steps of β-arrestin engagement with the receptor. By uncoupling receptor-β-arrestin complex formation from its subsequent internalization, this compound serves as a powerful tool to dissect the roles of β-arrestin in signaling from different cellular locations.

Quantitative Data

The inhibitory activity of this compound on the β-arrestin/AP2 interaction has been quantified using various assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ for β-arrestin1/β2-adaptin interaction | 19.1 μM | BRET assay in HEK293 cells | [5][6][7][8] |

| IC₅₀ for β-arrestin2/β2-adaptin interaction | 15.6 μM | BRET assay in HEK293 cells | [5][6][7][8] |

Table 2: Effect of this compound on GPCR Internalization

| Receptor | Agonist | This compound Concentration | % Inhibition of Internalization | Cell Type | Reference |

| β2-adrenergic Receptor (β2AR) | Isoproterenol (10 μM) | 100 μM | ~50% | HEK293T | [4] |

| V2-vasopressin Receptor (V2R) | Arginine Vasopressin (AVP) (100 nM) | 100 μM | Significant inhibition | HEK293T | [4] |

| Angiotensin-II type-1 Receptor (AT1R) | Angiotensin II (100 nM) | 100 μM | ~50% | HEK293T | [4] |

Table 3: Effect of this compound on Downstream Signaling

| Signaling Pathway | Receptor | Effect of this compound | Cell Type | Reference |

| ERK1/2 Activation | V2R | Complete block of agonist-stimulated ERK1/2 activation | HEK293 | [1][2] |

| cAMP Accumulation | V2R and β2AR | Blunts agonist-promoted cAMP accumulation | HEK293 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on the β-arrestin/AP2 interaction, GPCR internalization, and downstream signaling.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for these assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of tagged proteins, cells are typically seeded in 6-well plates or 10 cm dishes and transfected at 70-80% confluency using a suitable transfection reagent like Polyethylenimine (PEI) or Lipofectamine.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction

This assay is used to monitor the proximity between β-arrestin and β2-adaptin in living cells.

-

Materials:

-

HEK293 cells

-

White, clear-bottom 96-well plates

-

Plasmids: β-arrestin1/2 tagged with a BRET donor (e.g., Renilla luciferase, RlucII) and β2-adaptin tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). A plasmid for the GPCR of interest is also co-transfected.

-

Transfection reagent

-

BRET substrate (e.g., Coelenterazine h)

-

This compound and vehicle (DMSO)

-

GPCR agonist

-

BRET-compatible microplate reader

-

-

Protocol:

-

Seed HEK293 cells in a white, clear-bottom 96-well plate.

-

Co-transfect cells with plasmids encoding β-arrestin-RlucII, β2-adaptin-YFP, and the desired GPCR.

-

Incubate for 24-48 hours post-transfection.

-

Replace the culture medium with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the GPCR agonist and incubate for the desired time (e.g., 15-45 minutes).

-

Add the BRET substrate (e.g., coelenterazine h) and immediately measure the luminescence at two wavelengths (e.g., ~475 nm for RlucII and ~530 nm for YFP) using a BRET-compatible plate reader.

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

-

Co-immunoprecipitation (Co-IP) of β-arrestin and AP2

This technique is used to verify the interaction between endogenous or overexpressed β-arrestin and AP2 and to assess the inhibitory effect of this compound.

-

Materials:

-

HEK293 cells expressing the proteins of interest (e.g., Flag-tagged β-arrestin2 and a GPCR).

-

This compound and vehicle (DMSO).

-

GPCR agonist.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Antibodies: Anti-Flag antibody for immunoprecipitation, and antibodies against β-arrestin and an AP2 subunit (e.g., α-adaptin) for western blotting.

-

Protein A/G agarose beads.

-

Wash buffer (e.g., lysis buffer with a lower concentration of detergent).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protocol:

-

Culture and transfect HEK293 cells as described above.

-

Pre-treat cells with this compound (e.g., 50 µM) or DMSO for 20-30 minutes.

-

Stimulate with the GPCR agonist for a short period (e.g., 2.5-5 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-Flag antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against β-arrestin and an AP2 subunit.

-

Fluorescence Microscopy for GPCR Internalization

This method visualizes the cellular localization of the GPCR and assesses the effect of this compound on its agonist-induced internalization.

-

Materials:

-

HEK293 cells.

-

Glass coverslips.

-

Plasmid encoding the GPCR of interest tagged with a fluorescent protein (e.g., GFP or Venus).

-

This compound and vehicle (DMSO).

-

GPCR agonist.

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with DAPI (for nuclear staining).

-

Confocal microscope.

-

-

Protocol:

-

Seed cells on glass coverslips in a 12- or 24-well plate.

-

Transfect the cells with the plasmid encoding the fluorescently-tagged GPCR.

-

After 24-48 hours, pre-treat the cells with this compound or DMSO for 30 minutes.

-

Stimulate with the agonist for the desired time to induce internalization (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Image the cells using a confocal microscope. Receptor internalization is observed as the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.

-

Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway, which can be β-arrestin-dependent for some GPCRs.

-

Materials:

-

HEK293 cells expressing the GPCR of interest.

-

This compound and vehicle (DMSO).

-

GPCR agonist.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Culture and transfect cells in 6-well plates.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat with this compound or DMSO for 30 minutes.

-

Stimulate with the agonist for a short time (e.g., 5-10 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-pERK antibody.

-

Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-tERK antibody as a loading control.

-

Quantify the band intensities to determine the ratio of pERK to tERK.

-

cAMP Accumulation Assay

This assay measures the production of cyclic AMP, the second messenger for Gs-coupled GPCRs. This compound's effect on this G protein-dependent pathway highlights the interplay between internalization and G protein signaling.

-

Materials:

-

HEK293 cells expressing the GPCR of interest.

-

This compound and vehicle (DMSO).

-

GPCR agonist.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

-

Protocol:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with this compound or DMSO in the presence of a PDE inhibitor for 30 minutes.

-

Stimulate with the agonist for 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Signaling Consequences of this compound Treatment

By inhibiting the β-arrestin/AP2 interaction, this compound has revealed important insights into the role of GPCR internalization in signaling. For certain receptors, such as the V2R, the internalization process is required for β-arrestin-mediated activation of the ERK1/2 pathway. This compound completely blocks this signaling event, demonstrating that the formation of a receptor-β-arrestin complex at the plasma membrane is not sufficient to trigger this pathway; translocation to endocytic vesicles is essential[1][2].

Furthermore, this compound has been shown to blunt cAMP accumulation for both the V2R and β2AR[1][2]. This finding suggests a more complex interplay between G protein-dependent and β-arrestin-dependent pathways than previously appreciated, where the endocytic machinery can influence the magnitude and/or duration of G protein signaling.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hek293.com [hek293.com]

- 3. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. static.igem.org [static.igem.org]

- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Barbadin: A Technical Guide to the Discovery and Development of a Selective β-Arrestin/AP2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological characterization of Barbadin, a selective small-molecule inhibitor of the β-arrestin/adaptor protein 2 (AP2) interaction. This compound was identified through a structure-based virtual screen and subsequent cell-based assays. It effectively blocks the endocytosis of several G protein-coupled receptors (GPCRs) by preventing the recruitment of AP2 to the β-arrestin/receptor complex, without affecting the initial recruitment of β-arrestin to the GPCR. This specific mode of action makes this compound a valuable tool for dissecting the intricate roles of β-arrestin in GPCR signaling and trafficking. This document details the experimental protocols utilized in its characterization, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for a significant portion of modern pharmaceuticals. Upon agonist stimulation, GPCRs activate heterotrimeric G proteins, initiating a cascade of intracellular signaling events. To terminate this signaling, GPCRs are desensitized and internalized, a process primarily mediated by β-arrestins (β-arrestin1 and β-arrestin2). β-arrestins not only desensitize G protein signaling but also act as scaffolds for various signaling proteins, initiating G protein-independent signaling pathways.

A key step in the clathrin-mediated endocytosis of many GPCRs is the interaction of β-arrestin with the clathrin adaptor protein complex AP2. This interaction links the GPCR/β-arrestin complex to the endocytic machinery. The development of small molecules that can selectively modulate specific protein-protein interactions within this pathway is of great interest for both basic research and therapeutic development. This compound has emerged as a first-in-class selective inhibitor of the β-arrestin/AP2 interaction, providing a unique tool to uncouple β-arrestin recruitment to the receptor from its role in endocytosis.

Discovery of this compound

This compound was identified through a combination of virtual screening and cell-based assays designed to find small molecules that disrupt the interaction between β-arrestin and the β2-adaptin subunit of AP2[1].

Virtual Screening

The discovery process began with a structure-based virtual screen targeting the known binding site of a C-terminal peptide of β-arrestin1 on the β2-adaptin ear domain[1]. The crystal structure of this complex (PDB entry 2IV8) provided the structural basis for the in silico screening of a chemical library. The workflow for this process is outlined below.

Cell-Based Screening and Hit Validation

Following the virtual screen, hit compounds were validated using a Bioluminescence Resonance Energy Transfer (BRET)-based assay that monitors the interaction between β-arrestin1 and β2-adaptin in living cells upon GPCR activation[1]. From this screening cascade, this compound (also referred to as compound #42 in the original publication) was identified as a potent and selective inhibitor of the β-arrestin/AP2 interaction[1].

Mechanism of Action

This compound selectively inhibits the interaction between β-arrestin and the β2-adaptin subunit of AP2. It does not interfere with the initial recruitment of β-arrestin to the activated GPCR[1]. This specific mechanism of action allows this compound to uncouple GPCR-β-arrestin complex formation from the subsequent steps of clathrin-mediated endocytosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: Inhibition of β-arrestin/β2-adaptin Interaction

| Interaction | IC50 (μM) | Reference |

| β-arrestin1 / β2-adaptin | 19.1 | [2][3] |

| β-arrestin2 / β2-adaptin | 15.6 | [2][3] |

Table 2: Effect of this compound on GPCR Endocytosis

| Receptor | Agonist | Effect | Reference |

| β2-Adrenergic Receptor (β2AR) | Isoproterenol | Inhibition | [1][4][5] |

| V2-Vasopressin Receptor (V2R) | Arginine Vasopressin (AVP) | Inhibition | [1][4][5] |

| Angiotensin-II Type-1 Receptor (AT1R) | Angiotensin II | Inhibition | [1][4][5] |

| Endothelin-A Receptor (ETAR) | Endothelin | No Inhibition | [1] |

| Transferrin Receptor (TfR) | Transferrin | No Inhibition | [1] |

Table 3: Effect of this compound on Downstream Signaling

| Signaling Pathway | Receptor | Effect | IC50 (μM) | Reference |

| ERK1/2 Activation | V2R | Complete Blockade | - | [1][4] |

| cAMP Accumulation | V2R & β2AR | Blunted | ~7.9 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work by Beautrait et al., 2017[1].

Structure-Based Virtual Screening

-

Target Preparation : The crystal structure of the β2-adaptin ear domain in complex with a C-terminal peptide of β-arrestin1 (PDB ID: 2IV8) was used. The protein structure was prepared using standard protein preparation wizards in molecular modeling software, which includes adding hydrogens, assigning protonation states, and minimizing the structure.

-

Ligand Library Preparation : A library of commercially available small molecules was prepared for docking. This involved generating 3D conformations and assigning appropriate ionization states.

-

Molecular Docking : The prepared ligand library was docked into the defined binding site on the β2-adaptin ear domain using a standard precision (SP) docking protocol.

-

Pose Filtering and Scoring : The resulting docking poses were filtered based on their docking scores and visual inspection to select a subset of compounds for experimental validation.

BRET Assay for β-arrestin/AP2 Interaction

-

Cell Culture and Transfection : HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently co-transfected with plasmids encoding for β-arrestin1-RlucII (BRET donor) and β2-adaptin-YFP (BRET acceptor), along with a plasmid for the desired GPCR (e.g., V2R).

-

Cell Plating : Transfected cells were plated in 96-well microplates.

-

Compound Incubation : Cells were pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Agonist Stimulation : The respective GPCR agonist (e.g., 100 nM AVP for V2R) was added to stimulate the interaction.

-

BRET Measurement : The BRET substrate, coelenterazine h, was added, and BRET signal was measured using a microplate reader capable of detecting both luminescence and fluorescence. The BRET ratio was calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

GPCR Endocytosis Assay (FACS-based)

-

Cell Culture and Transfection : HEK293T cells were transfected with a plasmid encoding an N-terminally HA-tagged GPCR (e.g., HA-V2R-Venus).

-

Compound Incubation : Cells were pre-incubated with this compound (e.g., 100 μM) or other inhibitors for 30 minutes.

-

Agonist Stimulation : Cells were stimulated with the appropriate agonist for various time points to induce endocytosis.

-

Cell Staining : Cells were placed on ice to stop endocytosis and stained with an anti-HA antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 647) to label the receptors remaining on the cell surface.

-

Flow Cytometry : The fluorescence intensity of the stained cells was quantified by flow cytometry to determine the percentage of receptors remaining at the cell surface.

ERK1/2 Activation Assay (Western Blot)

-

Cell Culture and Serum Starvation : HEK293T cells expressing the GPCR of interest were serum-starved overnight.

-

Compound Incubation : Cells were pre-incubated with this compound (e.g., 50 μM) for 30 minutes.

-

Agonist Stimulation : Cells were stimulated with the agonist for various time points.

-

Cell Lysis and Protein Quantification : Cells were lysed, and total protein concentration was determined.

-

Western Blotting : Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Quantification : Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence system. Band intensities were quantified using densitometry.

cAMP Accumulation Assay

-

Cell Culture : HEK293T cells stably expressing the GPCR of interest were used.

-

Compound Incubation : Cells were pre-incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

-

Agonist Stimulation : Cells were stimulated with the respective agonist for a defined period.

-

cAMP Measurement : Intracellular cAMP levels were determined using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

Structure-Activity Relationship (SAR)

Preliminary SAR studies on this compound have been conducted by testing a small number of analogs[1]. These studies revealed that the benzyl-phenyl moiety of this compound is crucial for its inhibitory activity. Analogs lacking one of the two phenyl rings or those with altered flexibility and distance between these rings showed reduced inhibitory effects on the β-arrestin/β2-adaptin interaction[1]. The thieno-pyrimidinone core of this compound is also essential for its activity, as it forms key hydrogen bonds and π-π interactions within the binding pocket of β2-adaptin[1]. Further chemical optimization and synthesis of this compound analogs are available through specialized chemical companies[6][7].

Conclusion

This compound is a novel and selective inhibitor of the β-arrestin/AP2 interaction, discovered through a rational, structure-guided approach. Its unique mechanism of action, which uncouples β-arrestin recruitment from GPCR endocytosis, makes it an invaluable research tool for dissecting the multifaceted roles of β-arrestin in cellular signaling. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to explore the complexities of GPCR biology and to develop novel therapeutics targeting this critical pathway. Further exploration of the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and specific modulators of β-arrestin-mediated processes.

References

- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of this compound Analogs as Perspective Inhibitors of the ß-Arrestin/ß2-Adaptin Interaction [otavachemicals.com]

- 7. otavachemicals.com [otavachemicals.com]

Barbadin: A Technical Guide to its Application in GPCR Internalization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The regulation of GPCR signaling is a tightly controlled process, with receptor internalization, or endocytosis, playing a pivotal role in signal desensitization, resensitization, and downstream signaling events. A key pathway for the internalization of many GPCRs is the clathrin-mediated endocytosis pathway, which is initiated by the recruitment of β-arrestins to the activated, phosphorylated receptor. β-arrestins, in turn, recruit the clathrin adaptor protein complex AP2, linking the receptor to the endocytic machinery.

Barbadin is a small molecule inhibitor that has emerged as a valuable tool for dissecting the molecular mechanisms of GPCR internalization. It selectively disrupts the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex, thereby inhibiting β-arrestin-dependent GPCR endocytosis without affecting the initial recruitment of β-arrestin to the receptor.[1][2][3][4] This unique mechanism of action allows researchers to uncouple β-arrestin recruitment from receptor internalization, providing a powerful approach to study the distinct roles of these processes in GPCR signaling.

This technical guide provides an in-depth overview of this compound's role in GPCR internalization studies, including its mechanism of action, its effects on various GPCRs, and detailed methodologies for key experiments.

Mechanism of Action

This compound functions by specifically inhibiting the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][3][4] This is a critical step in the canonical clathrin-mediated endocytosis of many GPCRs. The binding of this compound to the β2-adaptin subunit prevents the recruitment of the AP2 complex to the β-arrestin/GPCR complex, effectively halting the progression of internalization.[1] Importantly, this compound does not interfere with the initial binding of β-arrestin to the activated GPCR.[1][4] This selective inhibition makes this compound a precise tool for isolating the functional consequences of the β-arrestin/AP2 interaction.

dot

Caption: Mechanism of this compound action in inhibiting GPCR internalization.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various studies, primarily focusing on its ability to inhibit the β-arrestin/AP2 interaction.

| Target Interaction | This compound IC50 | Reference |

| β-arrestin1 / β2-adaptin | 19.1 µM | [5] |

| β-arrestin2 / β2-adaptin | 15.6 µM | [5] |

Effects of this compound on GPCR Internalization and Signaling

This compound has been shown to block the internalization of several prototypical GPCRs while not affecting others, highlighting the diversity of internalization mechanisms.

| Receptor | Effect of this compound on Internalization | Downstream Signaling Affected | References |

| β2-adrenergic receptor (β2AR) | Inhibition | Blunts cAMP accumulation | [1][3][4] |

| V2-vasopressin receptor (V2R) | Inhibition | Fully blocks ERK1/2 activation, blunts cAMP accumulation | [1][3][4] |

| Angiotensin-II type-1 receptor (AT1R) | Inhibition | Not specified | [1][3][4] |

| Formyl peptide receptor 2 (FPR2) | No inhibition | Potentiates ROS production | [2] |

| Endothelin-A receptor | No inhibition | Not specified | [1][3] |

| Transferrin receptor | No inhibition (β-arrestin independent) | Not applicable | [1][3] |

Experimental Protocols

The study of this compound's effects on GPCR internalization relies on a variety of sophisticated cell-based assays. Below are detailed methodologies for key experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin/AP2 Interaction

BRET is a powerful technique to monitor protein-protein interactions in living cells. This protocol is adapted from studies investigating the effect of this compound on the interaction between β-arrestin and β2-adaptin.[1]

Objective: To quantify the interaction between β-arrestin and β2-adaptin in the presence and absence of this compound.

Materials:

-

HEK293T cells

-

Expression vectors for β-arrestin1/2 fused to a Renilla luciferase variant (e.g., RlucII)

-

Expression vector for β2-adaptin fused to a yellow fluorescent protein variant (e.g., YFP)

-

Expression vector for the GPCR of interest

-

Cell culture reagents

-

Transfection reagent

-

This compound

-

Agonist for the GPCR of interest

-

BRET plate reader

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 6-well plates.

-

Co-transfect cells with plasmids encoding the GPCR, β-arrestin-RlucII, and β2-adaptin-YFP using a suitable transfection reagent.

-

-

Cell Plating for BRET Measurement:

-

24 hours post-transfection, detach cells and seed them into white 96-well microplates.

-

-

This compound Treatment and Agonist Stimulation:

-

BRET Measurement:

-

Add the Rluc substrate (e.g., coelenterazine h).

-

Immediately measure the luminescence signals at two wavelengths: one for the RlucII emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the YFP emission by the RlucII emission.

-

Normalize the data to the vehicle-treated control.

-

dot

Caption: Experimental workflow for the BRET-based β-arrestin/AP2 interaction assay.

Flow Cytometry for GPCR Internalization

Flow cytometry can be used to quantify the amount of receptor remaining on the cell surface after agonist stimulation.

Objective: To measure the extent of agonist-induced GPCR internalization in the presence and absence of this compound.

Materials:

-

HEK293 cells stably expressing an epitope-tagged GPCR (e.g., FLAG-tag)

-

Cell culture reagents

-

This compound

-

GPCR agonist

-

Primary antibody against the epitope tag (e.g., anti-FLAG antibody)

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 12-well plates.

-

Pre-incubate cells with this compound or vehicle for 30 minutes.

-

Stimulate cells with the GPCR agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.

-

-

Antibody Staining:

-

Place cells on ice to stop internalization.

-

Incubate cells with the primary antibody against the epitope tag for 1 hour on ice.

-

Wash the cells with cold PBS.

-

Incubate cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cell population.

-

Calculate the percentage of receptor internalization by comparing the fluorescence of agonist-stimulated cells to that of unstimulated cells.

-

ERK1/2 Phosphorylation Western Blot

This compound's effect on downstream signaling can be assessed by measuring the phosphorylation of key signaling molecules like ERK1/2.

Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Materials:

-

HEK293T cells expressing the GPCR of interest

-

Cell culture reagents

-

This compound

-

GPCR agonist

-

Lysis buffer

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates.

-

Serum-starve the cells overnight.

-

Pre-incubate cells with this compound (e.g., 50 µM) or vehicle for 30 minutes.[1]

-

Stimulate cells with the GPCR agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and collect the lysates.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

dot

Caption: this compound's impact on β-arrestin-dependent ERK1/2 signaling.

Conclusion

This compound is a highly specific and valuable pharmacological tool for the study of GPCR internalization. Its ability to selectively inhibit the β-arrestin/AP2 interaction allows for the precise dissection of the roles of β-arrestin recruitment and subsequent internalization in GPCR signaling. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-arrestin–dependent PI(4,5)P2 synthesis boosts GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Barbadin's Specificity for β-Arrestin Isoforms

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-arrestins, primarily the ubiquitously expressed isoforms β-arrestin 1 (arrestin-2) and β-arrestin 2 (arrestin-3), are pivotal proteins in regulating G protein-coupled receptor (GPCR) signaling. They mediate receptor desensitization, facilitate endocytosis, and act as scaffolds for signaling complexes. The development of molecular tools to dissect these functions is crucial for both basic research and therapeutic discovery. Barbadin has emerged as a key chemical probe, identified as a selective inhibitor of the interaction between β-arrestins and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This guide provides a detailed technical overview of this compound's mechanism, its specificity for the two β-arrestin isoforms, and the experimental protocols used for its characterization.

Mechanism of Action of this compound

This compound does not directly inhibit the initial recruitment of β-arrestins to an activated GPCR.[1] Instead, it specifically targets a subsequent, critical step in the endocytic process: the interaction between the C-terminus of β-arrestin and a well-defined groove on the β2-adaptin subunit of the AP2 complex.[1][2] This interaction is essential for linking the receptor/β-arrestin complex to clathrin-coated pits (CCPs), thereby facilitating clathrin-mediated endocytosis of the receptor.[1][3]

By binding to β2-adaptin, this compound competitively prevents its engagement with β-arrestin.[2] This leads to the retention of the receptor/β-arrestin complexes at the plasma membrane within CCPs, effectively stalling the internalization process.[1] This selective action makes this compound a unique tool for distinguishing the signaling events that occur at the plasma membrane from those that are dependent on receptor endocytosis.[1][4]

Quantitative Analysis of Isoform Specificity

The inhibitory potency of this compound against the interaction of each β-arrestin isoform with β2-adaptin has been quantified. Studies show that this compound inhibits this interaction with very similar potencies for both isoforms, indicating it is a selective inhibitor of the β-arrestin/AP2 interaction but lacks significant isoform specificity.[5][6][7]

The half-maximal inhibitory concentration (IC50) values demonstrate a negligible difference in potency between the two isoforms.[1]

| Parameter | β-arrestin 1 (arrestin-2) | β-arrestin 2 (arrestin-3) | Reference |

| IC50 | 19.1 µM | 15.6 µM | [1][5][6] |

This data confirms that this compound is equipotent in blocking the endocytic function of both β-arrestin 1 and β-arrestin 2.

Key Experimental Protocols

The characterization of this compound's activity and specificity relies on a combination of biophysical and cell-based assays.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is the primary technique used to quantitatively measure the proximity between β-arrestin and β2-adaptin in live cells and to determine the IC50 of inhibitors like this compound.[1]

Principle: The assay measures resonance energy transfer between a donor molecule, Renilla luciferase (Rluc), and an acceptor molecule, a yellow fluorescent protein (YFP), fused to the proteins of interest.[8][9] When the proteins interact, bringing Rluc and YFP into close proximity (<10 nm), the energy from the luciferase substrate reaction is transferred to YFP, which then emits light at its characteristic wavelength. The ratio of YFP to Rluc emission is the BRET signal.

Detailed Methodology:

-

Plasmid Constructs:

-

β-arrestin 1-RlucII or β-arrestin 2-RlucII (Energy Donor)

-

β2-adaptin-YFP (Energy Acceptor)

-

Target GPCR (e.g., Vasopressin V2 receptor, V2R) to induce the interaction upon agonist stimulation.

-

-

Cell Culture and Transfection:

-

HEK293T cells are commonly used due to their high transfection efficiency.[1]

-

Cells are seeded in 6-well plates or white 96-well plates.

-

Cells are co-transfected with the three plasmid constructs using a suitable transfection reagent (e.g., PEI, Lipofectamine).

-

-

Assay Procedure:

-

24-48 hours post-transfection, cells are harvested, washed, and resuspended in a buffer like HBSS.

-

Cells are distributed into a white, clear-bottom 96-well plate.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[1][2]

-

The Rluc substrate (e.g., coelenterazine h) is added to each well.

-

Immediately after substrate addition, the GPCR is stimulated with a saturating concentration of its specific agonist (e.g., 100 nM Arginine Vasopressin (AVP) for V2R) to promote the β-arrestin/AP2 interaction.[1]

-

Light emissions are measured simultaneously at two wavelengths using a BRET-compatible plate reader (e.g., emissions for YFP at ~530 nm and for Rluc at ~470 nm).

-

-

Data Analysis:

-

The BRET ratio is calculated: (Emission at 530 nm) / (Emission at 470 nm).

-

The net BRET signal is determined by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

-

Data is normalized to the vehicle control (100% interaction) and a baseline control (0% interaction).

-

Concentration-response curves are generated by plotting the normalized BRET signal against the logarithm of this compound concentration.

-

The IC50 value is calculated using a non-linear regression fit (e.g., sigmoidal dose-response).

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to qualitatively validate that this compound disrupts the formation of the endogenous β-arrestin/AP2 complex.[1]

Principle: An antibody targeting a "bait" protein (e.g., Flag-tagged β-arrestin) is used to pull it out of a cell lysate. If a "prey" protein (e.g., endogenous β2-adaptin) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[10][11]

Detailed Methodology:

-

Cell Culture and Treatment:

-

HEK293 cells expressing the target GPCR and an epitope-tagged β-arrestin (e.g., Flag-β-arrestin 2) are cultured.[1]

-

Cells are pre-treated with vehicle (DMSO) or a high concentration of this compound (e.g., 50-100 µM) for 20-30 minutes.[1][2]

-

Cells are then stimulated with a GPCR agonist for a short period (e.g., 2.5-5 minutes) to induce complex formation.[1]

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.[11]

-

The pre-cleared lysate is incubated with an antibody against the bait protein's tag (e.g., anti-Flag antibody) or against an endogenous protein (e.g., anti-AP2 antibody) overnight at 4°C.[1]

-

Protein A/G magnetic or agarose beads are added to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Western Blot:

-

The eluted samples, along with a sample of the total cell lysate (input control), are resolved by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is immunoblotted with antibodies against the prey protein (e.g., anti-β2-adaptin) and the bait protein (e.g., anti-Flag) to confirm its presence in the immunoprecipitate.

-

A significant reduction in the co-precipitated prey protein in the this compound-treated sample compared to the vehicle control indicates inhibition of the interaction.

-

Conclusion

This compound is a potent and selective inhibitor of the β-arrestin/β2-adaptin interaction. Quantitative data from BRET assays reveal that it acts with nearly identical potency against both β-arrestin 1 and β-arrestin 2, demonstrating a lack of significant isoform specificity. Its mechanism of action—preventing the link between the receptor/β-arrestin complex and the clathrin-mediated endocytosis machinery without affecting the initial receptor/β-arrestin recruitment—makes it an invaluable pharmacological tool. Researchers can leverage this compound to precisely dissect the roles of endocytosis in GPCR signaling and to differentiate between signaling events originating at the plasma membrane versus those from endosomal compartments.

References

- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]

- 9. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

An In-depth Technical Guide to Barbadin: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbadin is a novel small molecule inhibitor that selectively targets the interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This specific inhibition of a key protein-protein interaction has significant implications for the study of G protein-coupled receptor (GPCR) signaling and trafficking. By preventing the association of β-arrestin with the endocytic machinery, this compound effectively blocks the internalization of a variety of GPCRs without affecting their initial G protein-dependent signaling or the recruitment of β-arrestin to the receptor. This unique mode of action makes this compound an invaluable pharmacological tool for dissecting the distinct roles of β-arrestin in receptor desensitization, endocytosis, and downstream signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed methodologies for key experimental assays and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-amino-5-(4-benzylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, is a thienopyrimidinone derivative.[1] Its chemical structure is characterized by a tricyclic thieno[2,3-d]pyrimidine core substituted with an amino group and a 4-benzylphenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-amino-5-(4-benzylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | [1] |

| Molecular Formula | C₁₉H₁₅N₃OS | [2] |

| Molecular Weight | 333.41 g/mol | [2][3] |

| CAS Number | 356568-70-2 | |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Selective Inhibition of the β-Arrestin/AP2 Interaction

This compound's primary mechanism of action is the selective disruption of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][5] This interaction is a critical step in the clathrin-mediated endocytosis of many GPCRs. Following agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. β-arrestin, in turn, acts as an adaptor, linking the receptor to the AP2 complex and clathrin, thereby initiating the formation of clathrin-coated pits and subsequent receptor internalization.

This compound binds to the β2-adaptin subunit, preventing its association with β-arrestin.[5] This inhibitory action is specific, as this compound does not interfere with the initial recruitment of β-arrestin to the activated GPCR.[1][5] Consequently, this compound effectively uncouples β-arrestin's role in receptor internalization from its role in G protein desensitization.

Biological Activities and Quantitative Data

This compound has been demonstrated to be a potent inhibitor of the endocytosis of several prototypical GPCRs, including the β2-adrenergic receptor (β2AR), the V2-vasopressin receptor (V2R), and the angiotensin-II type-1 receptor (AT1R).[1] Importantly, it does not affect β-arrestin-independent endocytosis, such as that of the transferrin receptor, or AP2-independent internalization pathways.[1]

Beyond its effects on receptor trafficking, this compound has been shown to modulate downstream signaling pathways. For instance, it fully blocks V2R-stimulated ERK1/2 activation and attenuates cAMP accumulation promoted by both V2R and β2AR.[1] This suggests that the β-arrestin/AP2 complex is not only crucial for endocytosis but also plays a role in G protein-dependent and -independent signaling.

Table 2: In Vitro Efficacy of this compound

| Target | Assay | IC₅₀ (µM) | Reference |

| β-arrestin1/β2-adaptin interaction | BRET | 19.1 | [2][3] |

| β-arrestin2/β2-adaptin interaction | BRET | 15.6 | [2][3] |

| V2R Endocytosis | FACS | ~10 | [1] |

| β2AR Endocytosis | FACS | ~10 | [1] |

| cAMP accumulation (V2R) | HTRF | ~7.9 | [6] |

Experimental Protocols

Chemical Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the peer-reviewed literature. The compound is available from several commercial suppliers. Otava Chemicals, a supplier of this compound, also offers custom synthesis of this compound analogs.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin/β2-Adaptin Interaction

This protocol is adapted from studies characterizing the inhibitory effect of this compound on the interaction between β-arrestin and β2-adaptin.[1]

Objective: To quantify the interaction between β-arrestin and β2-adaptin in the presence and absence of this compound.

Materials:

-

HEK293T cells

-

Plasmids encoding β-arrestin1/2-RlucII (donor) and β2-adaptin-YFP (acceptor)

-

GPCR-expressing plasmid (e.g., V2R, β2AR, or AT1R)

-

Transfection reagent (e.g., PEI)

-

DMEM supplemented with 10% FBS

-

96-well white opaque microplates

-

This compound (in DMSO)

-

Agonist for the specific GPCR (e.g., Arginine Vasopressin (AVP) for V2R)

-

Coelenterazine h (BRET substrate)

-

BRET plate reader

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

-

Co-transfect cells with plasmids encoding the GPCR, β-arrestin1/2-RlucII, and β2-adaptin-YFP using a suitable transfection reagent.

-

24 hours post-transfection, detach cells and seed them into 96-well white opaque microplates at a density of 40,000 cells/well.

-

-

Compound Treatment:

-

24 hours after seeding in 96-well plates, replace the medium with serum-free DMEM.

-

Add this compound at various concentrations (or DMSO as a vehicle control) to the wells and incubate for 30 minutes at 37°C.

-

-

Agonist Stimulation and BRET Measurement:

-

Add the specific GPCR agonist to the wells to stimulate the interaction.

-

Immediately before reading, add coelenterazine h to a final concentration of 5 µM.

-

Measure the luminescence signals at the donor (RlucII, ~480 nm) and acceptor (YFP, ~530 nm) emission wavelengths using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the data to the vehicle control and plot concentration-response curves to determine the IC₅₀ of this compound.

-

ERK1/2 Phosphorylation Assay

This protocol is based on methods used to assess the effect of this compound on GPCR-mediated ERK1/2 activation.[1]

Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Materials:

-

HEK293T cells

-

GPCR-expressing plasmid (e.g., V2R)

-

6-well plates

-

This compound (in DMSO)

-

GPCR agonist (e.g., AVP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 6-well plates and transfect with the GPCR-expressing plasmid.

-

-

Serum Starvation and Treatment:

-

48 hours post-transfection, serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for 30 minutes.

-

-

Agonist Stimulation and Lysis:

-

Stimulate the cells with the GPCR agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal.

-

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying GPCR biology. Its selective inhibition of the β-arrestin/AP2 interaction provides a unique opportunity to dissect the multifaceted roles of β-arrestin in receptor trafficking and signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of GPCR regulation and function. As our understanding of the nuanced roles of β-arrestin in health and disease continues to grow, selective inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies targeting GPCR pathways.

References

- 1. Synthesis of this compound Analogs as Perspective Inhibitors of the ß-Arrestin/ß2-Adaptin Interaction [otavachemicals.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Selective ß-arrestin/ß2-adaptin inhibitor [otavachemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. β-arrestin–dependent PI(4,5)P2 synthesis boosts GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Barbadin: A Technical Guide to the Inaugural Studies of a Novel β-Arrestin/AP2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial studies and foundational literature on Barbadin, a novel small molecule inhibitor. This compound was identified through virtual screening as a selective inhibitor of the protein-protein interaction between β-arrestin and the β2-adaptin subunit of the adaptor protein 2 (AP2) complex. This document details the mechanism of action, key quantitative data from initial biological evaluations, and the experimental protocols used in these seminal studies. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cellular effects.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to a vast array of physiological processes, making them prominent drug targets. Upon agonist stimulation, GPCRs activate heterotrimeric G proteins and are subsequently phosphorylated, leading to the recruitment of β-arrestins. This recruitment not only desensitizes G protein signaling but also initiates a wave of G protein-independent signaling and promotes receptor internalization, primarily through clathrin-mediated endocytosis. A key step in this process is the interaction of β-arrestin with the clathrin adaptor protein AP2.

This compound has emerged as a critical chemical tool to dissect the intricate roles of the β-arrestin/AP2 interaction in GPCR trafficking and signaling. It selectively disrupts this interaction without preventing the initial recruitment of β-arrestin to the activated receptor. This unique mode of action allows for the specific investigation of the consequences of inhibiting β-arrestin-dependent endocytosis.

Mechanism of Action

This compound functions as a selective inhibitor of the interaction between β-arrestin and the β2-adaptin subunit of the AP2 complex.[1][2] By binding to β2-adaptin, this compound prevents the recruitment of the AP2 complex to the β-arrestin/GPCR complex, which is a crucial step for the initiation of clathrin-coated pit formation and subsequent receptor internalization.[1][2] Notably, this compound does not interfere with the binding of β-arrestin to the activated GPCR.[1][2] This specificity makes it an invaluable tool for distinguishing between signaling events that are dependent on β-arrestin recruitment to the receptor versus those that require subsequent β-arrestin/AP2-mediated endocytosis.

Quantitative Biological Data

The initial characterization of this compound yielded critical quantitative data that established its potency and selectivity. These findings are summarized in the tables below.

| Parameter | Target | Value | Assay | Reference |

| IC50 | β-arrestin1 / β2-adaptin interaction | 19.1 µM | BRET | [3][4] |

| IC50 | β-arrestin2 / β2-adaptin interaction | 15.6 µM | BRET | [3][4][5] |

| IC50 | V2R-stimulated cAMP accumulation | ~7.9 µM | cAMP Assay | [6] |

Table 1: Potency of this compound in In Vitro Assays

| Receptor | Effect of this compound (100 µM) | Assay | Reference |

| β2-Adrenergic Receptor (β2AR) | Inhibition of agonist-promoted endocytosis | ebBRET | [1] |

| V2-Vasopressin Receptor (V2R) | Inhibition of agonist-promoted endocytosis | ebBRET | [1] |

| Angiotensin-II Type-1 Receptor (AT1R) | Inhibition of agonist-promoted endocytosis | ebBRET | [1] |

| Endothelin-A Receptor (ETAR) | No effect on endocytosis | FACS | [1] |

| Transferrin Receptor (TfR) | No effect on endocytosis | Confocal Microscopy | [1] |

Table 2: Selectivity of this compound's Effect on Receptor Endocytosis

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound. Upon agonist binding to a GPCR, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This compound intervenes by preventing the subsequent interaction between β-arrestin and the AP2 complex, thereby inhibiting clathrin-mediated endocytosis.

Caption: this compound's mechanism of action in the GPCR endocytosis pathway.

Experimental Workflow: BRET Assay for Protein-Protein Interaction

A key experimental method used in the initial studies of this compound was the Bioluminescence Resonance Energy Transfer (BRET) assay. This technique was employed to monitor the interaction between β-arrestin and β2-adaptin in live cells. The workflow for this experiment is depicted below.

Caption: Workflow for the BRET-based protein-protein interaction assay.

Detailed Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assays

Objective: To measure the interaction between β-arrestin and β2-adaptin in live cells and to assess the inhibitory effect of this compound.

Materials:

-

HEK293T cells

-

Plasmids encoding β-arrestin1/2 fused to Renilla luciferase II (RlucII)

-

Plasmids encoding β2-adaptin fused to Yellow Fluorescent Protein (YFP)

-

GPCR expression plasmids (e.g., V2R, β2AR, AT1R)

-

Cell culture medium (e.g., DMEM) and supplements

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well white opaque microplates

-

BRET substrate (e.g., Coelenterazine h)

-

This compound and DMSO (vehicle control)

-

GPCR agonists (e.g., Arginine Vasopressin (AVP), Isoproterenol (ISO), Angiotensin II (AngII))

-

BRET-compatible microplate reader

Procedure:

-

Cell Culture and Transfection:

-

HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells were seeded in 6-well plates and co-transfected with plasmids encoding β-arrestin-RlucII, β2-adaptin-YFP, and the desired GPCR using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Seeding for BRET Assay:

-

24 hours post-transfection, cells were washed, detached, and re-seeded into 96-well white opaque microplates at a density of approximately 30,000 cells per well.

-

-

Compound Treatment and Agonist Stimulation:

-

48 hours post-transfection, the cell culture medium was replaced with a buffer (e.g., HBSS).

-

Cells were pre-incubated with various concentrations of this compound or DMSO for 30 minutes at 37°C.[1][7]

-

Following pre-incubation, cells were stimulated with a specific GPCR agonist (e.g., 100 nM AVP, 10 µM ISO, or 100 nM AngII) for 45 minutes at 37°C.[1][7]

-

-

BRET Measurement:

-

The BRET substrate, coelenterazine h, was added to each well at a final concentration of 5 µM.

-

BRET signals were measured immediately using a microplate reader capable of sequentially detecting the luminescence emitted by RlucII (e.g., at 485 nm) and YFP (e.g., at 530 nm).

-

-

Data Analysis:

-

The BRET ratio was calculated as the ratio of the light intensity emitted by YFP to the light intensity emitted by RlucII.

-

The net BRET signal was determined by subtracting the BRET ratio of cells expressing only the RlucII fusion protein from the BRET ratio of cells expressing both fusion proteins.

-

For dose-response curves, BRET signals were plotted against the logarithm of the this compound concentration, and IC50 values were calculated using a non-linear regression model.

-

Co-Immunoprecipitation and GST Pull-Down Assays

Objective: To confirm the inhibitory effect of this compound on the interaction between β-arrestin and β2-adaptin using in vitro protein binding assays.

Materials:

-

HEK293T cells transfected with Flag-tagged β-arrestin1

-

GST-tagged β2-adaptin (amino acids 592-937) purified from bacteria

-

Glutathione-Sepharose beads

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer

-

This compound and DMSO

-

Anti-Flag antibody

-

Anti-clathrin heavy chain antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Preparation of Cell Lysate:

-

HEK293T cells expressing Flag-β-arrestin1 were lysed in lysis buffer.

-

The lysate was centrifuged to pellet cell debris, and the supernatant was collected.

-

-

GST Pull-Down:

-

GST-β2-adaptin was incubated with Glutathione-Sepharose beads.

-

The beads were then incubated with either DMSO or 100 µM this compound.[2]

-

The prepared cell lysate was added to the beads and incubated to allow for protein binding.

-

-

Washing and Elution:

-